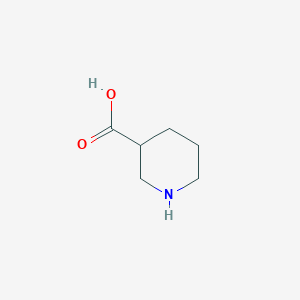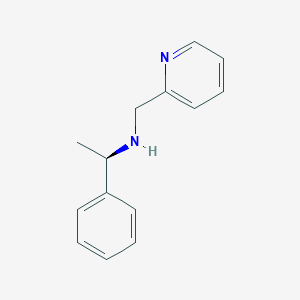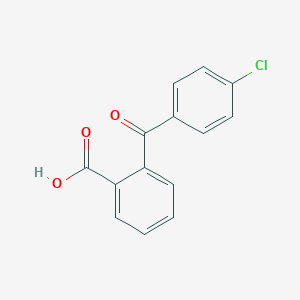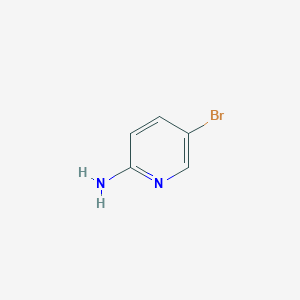![molecular formula C8H8FNO B118888 (NE)-N-[1-(4-fluorophenyl)ethylidene]hydroxylamine CAS No. 158364-41-1](/img/structure/B118888.png)
(NE)-N-[1-(4-fluorophenyl)ethylidene]hydroxylamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(NE)-N-[1-(4-fluorophenyl)ethylidene]hydroxylamine is a chemical compound that has been extensively researched in the field of medicinal chemistry. This compound is also known as H2S donor and has been shown to have several potential therapeutic applications.
Mecanismo De Acción
The mechanism of action of (NE)-N-[1-(4-fluorophenyl)ethylidene]hydroxylamine involves the release of hydrogen sulfide (H2S). H2S is a gasotransmitter that plays a crucial role in various physiological processes. It has been shown to have vasodilatory, anti-inflammatory, and anti-apoptotic effects. (NE)-N-[1-(4-fluorophenyl)ethylidene]hydroxylamine releases H2S by reacting with reactive oxygen species (ROS) and reactive nitrogen species (RNS) in the body.
Efectos Bioquímicos Y Fisiológicos
(NE)-N-[1-(4-fluorophenyl)ethylidene]hydroxylamine has been shown to have several biochemical and physiological effects. It has been shown to increase the levels of H2S in the body, which has vasodilatory and cytoprotective effects. It has also been shown to reduce oxidative stress and inflammation, which are implicated in various diseases such as cardiovascular diseases, diabetes, and cancer.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using (NE)-N-[1-(4-fluorophenyl)ethylidene]hydroxylamine in lab experiments include its potent antioxidant and anti-inflammatory effects. It can also be used to study the role of H2S in various physiological processes. However, the limitations of using (NE)-N-[1-(4-fluorophenyl)ethylidene]hydroxylamine include its instability and short half-life, which can make it difficult to study its effects in vivo.
Direcciones Futuras
There are several future directions for the research on (NE)-N-[1-(4-fluorophenyl)ethylidene]hydroxylamine. One direction is to develop more stable and potent H2S donors that can be used to study the role of H2S in various physiological processes. Another direction is to study the effects of (NE)-N-[1-(4-fluorophenyl)ethylidene]hydroxylamine in various disease models, such as cardiovascular diseases, diabetes, and cancer. Additionally, the potential use of (NE)-N-[1-(4-fluorophenyl)ethylidene]hydroxylamine as a therapeutic agent for these diseases should be explored. Finally, the development of novel synthetic methods for (NE)-N-[1-(4-fluorophenyl)ethylidene]hydroxylamine should be investigated to improve the yield and purity of the product.
Conclusion
In conclusion, (NE)-N-[1-(4-fluorophenyl)ethylidene]hydroxylamine is a promising H2S donor that has several potential therapeutic applications. It has potent antioxidant and anti-inflammatory effects and has been shown to have cytoprotective effects. However, its instability and short half-life pose challenges for its use in lab experiments. Further research is needed to develop more stable and potent H2S donors and to study the potential therapeutic applications of (NE)-N-[1-(4-fluorophenyl)ethylidene]hydroxylamine in various disease models.
Métodos De Síntesis
The synthesis of (NE)-N-[1-(4-fluorophenyl)ethylidene]hydroxylamine involves the reaction of 4-fluorobenzaldehyde with hydroxylamine hydrochloride in the presence of sodium acetate. The resulting product is then treated with sodium borohydride to yield the final product. The yield of the product can be improved by optimizing the reaction conditions.
Aplicaciones Científicas De Investigación
(NE)-N-[1-(4-fluorophenyl)ethylidene]hydroxylamine has been extensively studied for its potential therapeutic applications. It has been shown to have antioxidant, anti-inflammatory, and cytoprotective effects. It has also been shown to have potential applications in the treatment of cardiovascular diseases, diabetes, and cancer.
Propiedades
IUPAC Name |
(NE)-N-[1-(4-fluorophenyl)ethylidene]hydroxylamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8FNO/c1-6(10-11)7-2-4-8(9)5-3-7/h2-5,11H,1H3/b10-6+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPFOSEYKSLTSSF-UXBLZVDNSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NO)C1=CC=C(C=C1)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=N\O)/C1=CC=C(C=C1)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8FNO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.15 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(NE)-N-[1-(4-fluorophenyl)ethylidene]hydroxylamine | |
CAS RN |
329-79-3 |
Source


|
| Record name | N-[1-(4-fluorophenyl)ethylidene]hydroxylamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

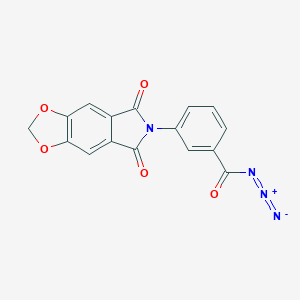
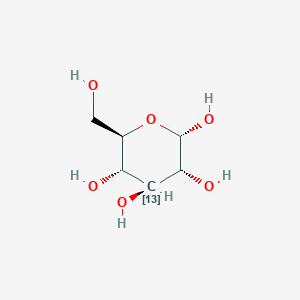
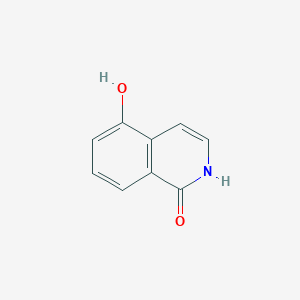
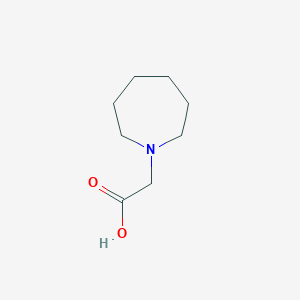
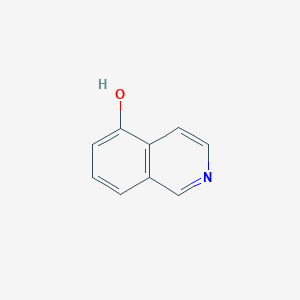
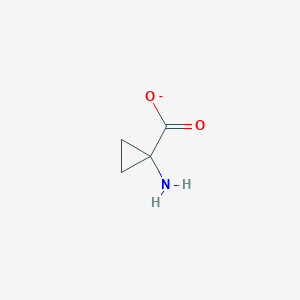
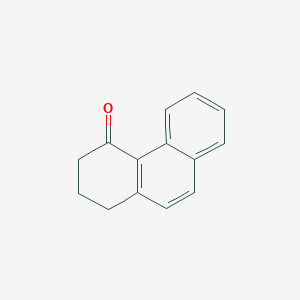
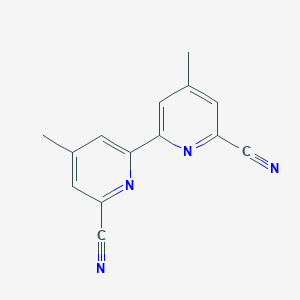
![D-[4-13C]Glucose](/img/structure/B118824.png)
